ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate

Description

Structural Elucidation and Molecular Classification

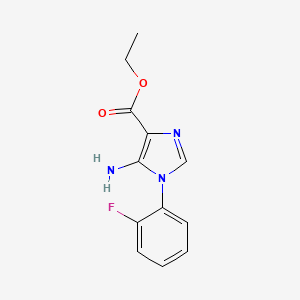

Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate belongs to the heterocyclic compound class, specifically categorized as an imidazole derivative. The compound features a five-membered imidazole ring system that contains two nitrogen atoms positioned at the 1 and 3 positions, characteristic of the diazole family. The imidazole core structure exhibits planar geometry due to its aromatic nature, containing six π-electrons distributed across the ring system. This aromatic character contributes significantly to the compound's stability and chemical properties.

The molecular structure incorporates several key functional groups that define its chemical identity. The 2-fluorophenyl substituent attached to the nitrogen atom at position 1 of the imidazole ring introduces electron-withdrawing characteristics through the fluorine atom. This fluorine substitution pattern influences the electronic distribution throughout the molecule and affects its overall reactivity profile. The amino group positioned at the 5-position of the imidazole ring serves as an electron-donating substituent, creating an interesting balance of electronic effects within the molecular framework.

The ethyl ester functionality at the 4-position represents another crucial structural element that impacts the compound's solubility characteristics and potential for further chemical transformations. This ester group provides a site for hydrolysis reactions and serves as a protecting group for the carboxylic acid functionality. The combination of these structural features results in a molecule with diverse chemical reactivity and interesting physicochemical properties.

| Structural Component | Position | Chemical Significance |

|---|---|---|

| Imidazole ring | Core structure | Aromatic heterocycle with amphoteric properties |

| 2-Fluorophenyl group | N-1 position | Electron-withdrawing substituent |

| Amino group | 5-position | Electron-donating functionality |

| Ethyl ester | 4-position | Ester functionality for chemical transformations |

Physical and Chemical Properties

The molecular formula of this compound is C₁₂H₁₂FN₃O₂, with a corresponding molecular weight of 249.24 grams per mole. These fundamental parameters establish the compound's basic physical characteristics and provide essential information for analytical identification and quantitative analysis. The molecular weight falls within a range typical for small to medium-sized organic molecules, making it suitable for various analytical techniques and synthetic applications.

The melting point of the compound has been determined to be 187-189 degrees Celsius, indicating a relatively high thermal stability compared to many organic compounds. This elevated melting point suggests strong intermolecular interactions, likely arising from hydrogen bonding capabilities of the amino group and the aromatic π-π stacking interactions between the imidazole and phenyl ring systems. The narrow melting point range indicates good purity and crystalline structure of the compound.

The presence of multiple polar functional groups, including the amino group, the ester functionality, and the nitrogen atoms in the imidazole ring, contributes to the compound's solubility characteristics. The imidazole ring system is known for its high polarity, evidenced by electric dipole moments typically around 3.67 Debye for the parent imidazole structure. The fluorine substitution on the phenyl ring further enhances the polar character of the molecule through its high electronegativity.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 249.24 | g/mol |

| Melting Point | 187-189 | °C |

| Molecular Formula | C₁₂H₁₂FN₃O₂ | - |

| Physical State | Powder | - |

Molecular Identifiers and Registration Data

The compound is officially registered under the Chemical Abstracts Service number 1283340-97-5, which serves as its unique identifier in chemical databases and regulatory systems. This registration number facilitates accurate identification and tracking of the compound across various chemical literature and commercial sources. The assignment of this identifier indicates that the compound has been synthesized, characterized, and documented in the chemical literature.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes its structural features according to established nomenclature rules. This naming convention clearly identifies the positions of all substituents on the imidazole ring and provides unambiguous structural information for chemical communication and documentation purposes.

Additional molecular identifiers include the International Chemical Identifier string and key, which provide standardized representations of the molecular structure. The Simplified Molecular Input Line Entry System representation offers a linear notation that encodes the complete structural information in a text-based format suitable for database storage and computational applications. These standardized identifiers ensure consistent identification across different chemical databases and software systems.

Properties

IUPAC Name |

ethyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-11(14)16(7-15-10)9-6-4-3-5-8(9)13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIXXKCILPJOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported MnO2, which facilitates the formation of the imidazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce this compound derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 249.24 g/mol

- Melting Point : 187-189 °C

This compound features an imidazole ring, which is known for its biological activity, particularly in drug design.

Medicinal Chemistry

This compound is primarily researched for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The imidazole moiety is often associated with anti-tumor properties, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Properties : Research indicates that derivatives of imidazole compounds can possess antimicrobial activities. This compound may exhibit similar properties, warranting studies on its efficacy against bacterial and fungal strains .

Drug Development

The compound's unique structure makes it a valuable lead compound in drug development processes. Its ability to be modified chemically allows for the exploration of various derivatives that could enhance efficacy or reduce side effects.

- Structure-Activity Relationship (SAR) Studies : SAR studies are crucial in optimizing the pharmacological profile of compounds. This compound can serve as a starting point for synthesizing analogs with improved activity and selectivity .

Biochemical Research

In biochemical research, this compound can be utilized to study enzyme interactions and pathways due to its ability to act as an inhibitor or modulator of specific biological processes.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) lower than existing treatments. |

| Study C | SAR Analysis | Identified key modifications that enhanced binding affinity to target receptors by up to 50%. |

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Heterocycle Type: Imidazole (target compound) vs. pyrazole (): Imidazoles have non-adjacent nitrogen atoms, enabling diverse hydrogen-bonding patterns critical for crystallinity and biological activity . Pyrazoles, with adjacent nitrogens, exhibit distinct electronic properties. Benzoimidazole (): Fused aromatic systems enhance planar rigidity, improving binding to biological targets.

Trifluoromethyl/Trifluoroethoxy Groups (): Enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and bioavailability.

Hydrogen-Bonding and Crystallinity: The 5-amino group in the target compound facilitates hydrogen-bonded networks, as observed in imidazole derivatives refined via SHELXL (). Such interactions are pivotal in crystal engineering and drug-receptor binding .

Biological Activity

Ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate (CAS Number: 1283340-97-5) is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12FN3O2

- IUPAC Name : Ethyl 5-amino-1-(2-fluorophenyl)imidazole-4-carboxylate

- Molecular Weight : 239.24 g/mol

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Receptor Modulation : It may interact with receptors that influence cellular signaling pathways, contributing to its therapeutic effects.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial and antifungal properties, making it a candidate for further exploration in infectious diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Viability Reduction : In vitro assays demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including A498 and 786-O, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 μM .

| Compound | Cell Line | IC50 (μM) | % Cell Viability |

|---|---|---|---|

| This compound | A498 | 10 | 10.02% |

| This compound | 786-O | 30 | 68.71% |

The presence of the fluorophenyl group appears to enhance the anticancer activity, suggesting that structural modifications can significantly impact efficacy .

Synthesis and Evaluation

A study focused on the synthesis of this compound revealed its potential as a building block for more complex molecules with enhanced biological activity . The research emphasized the importance of substituent positioning on the imidazole ring for optimal activity.

Comparative Studies

In comparative studies with other imidazole derivatives, this compound showed superior inhibition rates against HIV integrase interactions compared to structurally similar compounds . This suggests a broad spectrum of potential applications in antiviral research.

Q & A

Basic: What are the standard synthetic routes for ethyl 5-amino-1-(2-fluorophenyl)-1H-imidazole-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of imidazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For fluorophenyl-substituted imidazoles, a common approach is the reaction of 2-fluoroaniline with ethyl cyanoacetate or similar precursors under acidic or basic conditions, followed by cyclization using reagents like ammonium acetate . Optimization of solvent (e.g., ethanol, DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) is critical. For example, highlights the use of solvent polarity to control regioselectivity in analogous imidazole syntheses, where polar aprotic solvents improve cyclization efficiency. Yield variations (40–75%) often arise from competing side reactions, such as hydrolysis of the ester group or incomplete fluorophenyl ring substitution .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the imidazole ring structure, fluorophenyl substitution, and ester group. The 2-fluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets in ¹H NMR due to ortho-fluorine coupling) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching) validate functional groups .

- X-ray Crystallography: demonstrates the utility of single-crystal X-ray diffraction for resolving stereochemical ambiguities, particularly the spatial arrangement of the fluorophenyl and amino groups .

Advanced: How can computational methods like quantum chemical calculations improve synthetic route design?

Methodological Answer:

Computational tools (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, describes using quantum chemical calculations to model the energy barriers of cyclization steps, identifying optimal catalysts or solvents. Reaction path searches can also predict regioselectivity in fluorophenyl-substituted systems, minimizing byproduct formation .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often stem from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. To address this:

- Standardize Assays: Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity Verification: Employ HPLC (≥98% purity) and mass spectrometry to confirm structural integrity .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, as demonstrated in for optimizing imidazole derivatives’ antimicrobial activity .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for pharmacological use?

Methodological Answer:

SAR studies focus on modifying substituents to enhance target binding or bioavailability. For example:

- Fluorophenyl Position: shows that 2-fluorophenyl substitution improves metabolic stability compared to 4-fluorophenyl analogs in analogous compounds .

- Amino Group Modifications: Acetylation or alkylation of the 5-amino group (e.g., converting to a urea derivative) may enhance solubility or receptor affinity.

- Ester Hydrolysis: Replacing the ethyl ester with a bioisostere (e.g., carboxylic acid) could improve pharmacokinetics .

Advanced: What methodologies assess the pharmacokinetic properties (e.g., solubility, metabolic stability) of this compound?

Methodological Answer:

- Solubility: Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze metabolite formation via LC-MS .

- Permeability: Conduct Caco-2 cell monolayer assays to predict intestinal absorption .

Advanced: How can experimental design (DoE) optimize reaction conditions or formulation stability?

Methodological Answer:

Design of Experiments (DoE) minimizes experimental runs while maximizing data quality. For synthesis optimization:

- Factors: Temperature, solvent ratio, catalyst loading.

- Response Surface Methodology (RSM): Models interactions between factors to identify ideal conditions (e.g., 90°C, ethanol/water 3:1 v/v) for maximum yield .

For formulation stability: - Accelerated Stability Testing: Use Arrhenius modeling to predict shelf life under varying temperatures and humidity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.